Product packaging for Methyl 2-(piperazin-1-YL)benzoate(Cat. No.:CAS No. 159974-63-7)

Methyl 2-(piperazin-1-YL)benzoate

Cat. No.: B070322
CAS No.: 159974-63-7
M. Wt: 220.27 g/mol
InChI Key: XGNPSKXFPSPTDE-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-YL)benzoate is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a benzoate ester core functionalized with a piperazine moiety, a privileged scaffold in pharmacology. Its primary research application is as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds targeting the central nervous system (CNS) and various enzyme families, including kinases. The piperazine ring provides a key pharmacophore that often contributes to enhanced solubility and the ability to form crucial hydrogen bonds with biological targets, while the methyl benzoate group offers a handle for further synthetic modification. Researchers utilize this compound to create libraries of novel chemical entities for high-throughput screening (HTS) and structure-activity relationship (SAR) studies. It is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, enabling confident use in sensitive synthetic pathways. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2 B070322 Methyl 2-(piperazin-1-YL)benzoate CAS No. 159974-63-7

Properties

IUPAC Name

methyl 2-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-4-2-3-5-11(10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNPSKXFPSPTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448851
Record name METHYL 2-(PIPERAZIN-1-YL)BENZOATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159974-63-7
Record name METHYL 2-(PIPERAZIN-1-YL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(piperazin-1-yl)benzoate
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Synthetic Methodologies for Methyl 2 Piperazin 1 Yl Benzoate and Its Analogues

Established Synthetic Pathways to Methyl 2-(piperazin-1-YL)benzoate

The synthesis of the core structure of this compound typically relies on fundamental organic reactions that form the crucial carbon-nitrogen bond between the benzoate (B1203000) and piperazine (B1678402) moieties.

Nucleophilic Substitution Reactions in Benzoate Synthesis

The primary method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway uses a methyl benzoate derivative with a good leaving group at the ortho position, which is then displaced by one of the nitrogen atoms of piperazine.

Key Features of Nucleophilic Substitution:

Starting Materials : Common starting materials include methyl 2-fluorobenzoate (B1215865) or methyl 2-chlorobenzoate. The fluorine atom is particularly effective as a leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.

Reaction Conditions : The reaction is typically carried out in the presence of a base to deprotonate the piperazine, enhancing its nucleophilicity. An excess of piperazine can also be used to act as both the nucleophile and the base.

Solvents : Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the reaction.

Process Optimization : In the synthesis of related piperazine-containing drugs, an excess of piperazine (up to 8 equivalents) has been used to minimize the formation of undesired double-addition products. mdpi.com

This direct coupling approach is fundamental in creating the core scaffold of many piperazine-based active molecules. mdpi.com

Multi-step Synthetic Approaches and Reaction Sequences

More complex synthetic routes are employed to build the target molecule or its analogues, often involving several sequential reactions. These multi-step approaches offer flexibility in introducing various functional groups.

One documented multi-step synthesis for an analogue involves the coupling of N-methylpiperazine with 4-chloromethyl-methyl benzoate, followed by hydrolysis and salt formation to yield 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. google.com While this example illustrates a different substitution pattern (on the methyl group of a toluene (B28343) derivative rather than directly on the ring), the principle of a step-wise construction is a common strategy.

Another approach involves building the piperazine ring itself as part of the sequence. For instance, the synthesis of the drug Vilazodone involves constructing the piperazine ring by reacting bis-(2-chloroethyl)amine with ethyl 5-aminobenzofuran-2-carboxylate. mdpi.com Such strategies highlight the modular nature of synthesizing complex piperazine derivatives.

One-pot, multi-step cascade reactions are also being developed for efficiency. For example, a three-component reaction using propylphosphonic anhydride (B1165640) (T3P®) as a dehydrating agent has been used to synthesize 1-carbamatoalkyl 2-naphthols, which are then cyclized in the same pot to form naphthoxazinones. mdpi.com This demonstrates the potential for creating complex heterocyclic systems from simple precursors in a streamlined fashion.

Esterification and Amidation Reactions in Derivative Preparation

Esterification is a key final step if the synthesis starts from the corresponding carboxylic acid, 2-(piperazin-1-yl)benzoic acid. Standard acid-catalyzed esterification methods, such as the Fischer-Speier method using methanol (B129727) and a strong acid catalyst (e.g., sulfuric acid), can be employed.

Recent research has focused on developing more environmentally friendly and reusable catalysts for esterification. mdpi.com Solid acid catalysts, such as zirconium-titanium mixed oxides, have shown high activity in catalyzing the reaction between various benzoic acids and methanol. mdpi.com The use of these heterogeneous catalysts simplifies product purification as the catalyst can be easily filtered off. mdpi.com

Amidation reactions are crucial for preparing derivatives from the parent ester or acid. The secondary amine of the piperazine ring in this compound can be acylated to introduce a wide variety of substituents, a common strategy for creating libraries of compounds for drug discovery. rsc.org

Advanced Synthetic Strategies for Substituted this compound Derivatives

To explore structure-activity relationships (SAR), chemists require methods to produce a wide array of analogues. This involves modifying both the piperazine and the benzoate portions of the molecule.

Modifications on the Piperazine Moiety for Structural Diversification

The piperazine ring is a versatile scaffold that allows for extensive modification, primarily at the N-4 position. nih.gov

Common Piperazine Modifications:

Alkylation/Arylation : The free secondary amine of the piperazine ring can be readily functionalized via alkylation with alkyl halides or reductive amination with aldehydes and ketones.

Acylation : Reaction with acyl chlorides or carboxylic acids (using coupling agents) introduces amide functionalities. This approach was used to synthesize analogues of (1-biphenylyl-4-carbonyl)piperazine-2,3-dicarboxylic acid, where various aroyl groups were attached to the piperazine nitrogen to probe structural requirements for biological activity. nih.gov

Ring Substitution : Introducing substituents directly onto the carbon atoms of the piperazine ring adds another layer of complexity and stereochemical diversity. mdpi.com For example, 2-methylpiperazine (B152721) can be synthesized via the photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)-ethylenediamine. iitm.ac.in This substituted piperazine can then be used in subsequent coupling reactions.

The following table summarizes various substituents added to the piperazine moiety and the synthetic methods employed.

Modification TypeReagents/MethodResulting StructureReference
N-AcylationAroyl ChloridesN-Aroyl Piperazine nih.gov
N-Alkylation4-Chloromethyl-methyl benzoateN-Methyl Piperazine Derivative google.com
Ring Constructionbis-(2-chloroethyl)aminePiperazine ring formation mdpi.com
Ring SubstitutionPhotocatalytic cyclization2-Methylpiperazine iitm.ac.in

Benzoate Ring Functionalization and Substituent Effects

Introducing substituents onto the benzoate ring is another key strategy for diversification. This can be achieved either by starting with an already substituted benzoic acid derivative or by performing electrophilic aromatic substitution on the pre-formed molecule, although the latter can be complicated by the presence of multiple reactive sites.

The electronic nature of substituents on the benzoic acid precursor can significantly influence reaction rates and yields, particularly in esterification reactions. mdpi.com

Substituent Effects in Catalytic Esterification:

Benzoic Acid SubstituentYield (%) with Zr/Ti CatalystElectronic Effect
4-Nitro93.1Electron-withdrawing
4-Chloro89.2Electron-withdrawing
4-Methyl85.3Electron-donating
4-Methoxy82.5Electron-donating
(Data sourced from a study on solid acid-catalyzed esterification) mdpi.com

The data indicates that electron-withdrawing groups on the benzoic acid ring tend to result in higher yields in this specific catalytic esterification system, likely by increasing the electrophilicity of the carboxyl carbon. mdpi.com Conversely, electron-donating groups slightly decrease the yield. mdpi.com These substituent effects are a critical consideration when planning the synthesis of functionalized analogues of this compound.

Parallel Synthesis and Library Generation Techniques for Derivative Evaluation

Parallel synthesis is a key strategy for rapidly generating large libraries of related compounds for biological evaluation. This high-throughput approach allows for the systematic modification of a core scaffold to explore the structure-activity relationship (SAR). For derivatives of this compound, solid-phase synthesis is a particularly effective technique. mdpi.com

The general strategy involves immobilizing a core molecule onto a solid support (resin) and then subjecting it to a series of reactions with a diverse set of building blocks. mdpi.com For instance, a piperazine-containing scaffold attached to a resin can be functionalized in a stepwise manner. In a first-generation diversification, the secondary amine of the piperazine can be reacted with various electrophiles, such as alkyl halides, acid chlorides, sulfonyl chlorides, isocyanates, and isothiocyanates. mdpi.com This creates a library of amides, sulfonamides, ureas, and thioureas. Subsequent chemical steps can cleave the products from the resin, yielding a large library of purified compounds for screening. mdpi.com

This method was successfully used to generate a 2,000-member library of 2H-benzopyran derivatives, demonstrating the power of parallel synthesis in creating chemical diversity from a common intermediate. mdpi.com

Table 1: Illustrative Parallel Synthesis Scheme for Piperazine Derivatives

Step Description Reagent Class Examples Resulting Functional Group
Immobilization A core structure with a piperazine moiety is attached to a solid support resin. Wang Resin, Rink Amide Resin Resin-bound scaffold
Diversification 1 The free secondary amine of the piperazine is reacted with various electrophiles. Acid Chlorides (R-COCl) Amide
Sulfonyl Chlorides (R-SO₂Cl) Sulfonamide
Isocyanates (R-NCO) Urea
Isothiocyanates (R-NCS) Thiourea

| Cleavage | The final products are cleaved from the solid support. | Trifluoroacetic Acid (TFA) | Purified library of derivatives |

Catalytic Systems and Optimized Reaction Conditions in Synthetic Procedures

The most prominent method for synthesizing this compound and its analogues is the Buchwald-Hartwig amination. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine. It is favored over traditional methods, which often require harsh conditions like high temperatures and long reaction times. nih.gov

The efficacy of the Buchwald-Hartwig amination hinges on the careful selection of the catalytic system, which includes a palladium precatalyst, a phosphine (B1218219) ligand, and a base, all in a suitable solvent. wikipedia.orglibretexts.orgnih.gov

Palladium Precatalysts : Air- and moisture-stable Pd-precatalysts are often used to simplify reaction setup. nih.gov Examples include [Pd(allyl)Cl]₂. nih.gov

Ligands : Sterically hindered phosphine ligands are crucial for the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and scope. Bidentate phosphine ligands like BINAP and DPPF were early developments, while newer, more bulky monophosphine ligands like t-BuXPhos have proven highly effective, allowing for reactions under milder conditions. wikipedia.orgnih.gov

Bases : A base is required to deprotonate the amine in the catalytic cycle. Common choices include strong inorganic bases like cesium carbonate (Cs₂CO₃) and strong organic bases like sodium tert-butoxide (t-BuONa) or lithium tert-butoxide (t-BuOLi). nih.gov

Solvents : The reaction is typically carried out in non-polar aprotic solvents such as toluene, dioxane, or THF. libretexts.orgnih.gov

Researchers have focused on optimizing reaction conditions to improve yields and reduce environmental impact. One notable advancement is a rapid Pd-catalyzed methodology that allows for the synthesis of N-arylpiperazines in as little as 10 minutes under aerobic (air-tolerant) conditions. nih.gov Furthermore, solvent-free conditions have been developed where piperazine itself acts as the solvent, representing a "green" and cost-effective approach. nih.gov

Table 2: Selected Catalytic Systems for N-Aryl Piperazine Synthesis

Catalyst/Precatalyst Ligand Base Solvent Conditions Outcome/Yield Reference
Pd(OAc)₂ (S)-BINAP Cs₂CO₃ Toluene 100 °C, 13-26 h Good yields for primary amines wikipedia.org
[Pd(allyl)Cl]₂ t-BuXPhos t-BuOLi Toluene 110 °C, 24 h 98% yield (bromobenzene + carbazole) nih.gov
Pd₂ (dba)₃ XPhos NaOtBu Toluene 80 °C, 10 min Up to 97% yield nih.gov
Zr/Ti Solid Acid None None Methanol Reflux, 6 h High yields for esterification mdpi.commdpi.com

Methodologies for Purification and Spectroscopic Characterization in Synthetic Studies

Following synthesis, the crude product must be purified and its chemical identity confirmed.

Purification: The standard method for purifying this compound and related compounds is column chromatography. mdpi.commdpi.com In this technique, the crude mixture is passed through a stationary phase, typically silica (B1680970) gel, using a mobile phase (eluent) such as a mixture of ethyl acetate (B1210297) and hexane. mdpi.com The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure product. The purified compound is often obtained as a solid after the solvent is removed under vacuum. mdpi.com

Spectroscopic Characterization: A combination of spectroscopic techniques is employed to unequivocally determine the structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are the most powerful tools for structural elucidation. mdpi.comelsevierpure.com 1H NMR provides information on the number and environment of protons, while 13C NMR reveals the carbon skeleton. For example, in a derivative like 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, the 1H NMR spectrum shows distinct signals for the aromatic protons, the piperazine ring protons, and the ethyl ester protons. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. mdpi.comelsevierpure.com The fragmentation pattern can also provide additional structural clues.

Infrared (IR) Spectroscopy : FTIR spectroscopy helps identify the functional groups present in the molecule. tandfonline.com For instance, characteristic absorption bands would indicate the presence of the ester carbonyl group (C=O) and C-N bonds of the piperazine ring.

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry. elsevierpure.comtandfonline.com

Table 3: Spectroscopic Data for a Representative N-Aryl Piperazine Derivative Compound: 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester researchgate.net

Technique Observed Data Interpretation
1H NMR (400 MHz, CDCl₃) δ 1.27 (t, 3H), 1.35 (s, 6H), 2.70 (m, 4H), 3.15 (m, 4H), 4.18 (q, 2H), 6.82 (d, 2H), 7.20 (d, 2H) Signals correspond to ethyl group protons, gem-dimethyl protons, piperazine ring protons, and aromatic protons.
13C NMR (100 MHz, CDCl₃) δ 14.1, 23.3, 49.3, 52.1, 60.5, 66.2, 117.2, 128.9, 149.6, 175.8 Signals confirm the presence of all unique carbon atoms, including the ester carbonyl at 175.8 ppm.
Mass Spec. (EI-MS) m/z 311 [M+1]⁺ The molecular ion peak corresponds to the expected molecular weight of the compound (C₁₆H₂₃ClN₂O₂).

| IR (KBr, cm⁻¹) | 2972 (C-H), 1725 (C=O ester), 1245 (C-N), 1130 (C-O), 758 (C-Cl) | Absorption bands confirm the presence of key functional groups. |

Biological Activity and Pharmacological Investigations of Methyl 2 Piperazin 1 Yl Benzoate and Derivatives

In Vitro Pharmacological Profiling

The in vitro evaluation of methyl 2-(piperazin-1-yl)benzoate derivatives reveals a broad spectrum of interactions with key physiological targets. The piperazine (B1678402) ring serves as a versatile backbone for developing ligands that can bind to various receptors and inhibit specific enzymes, highlighting its importance in drug discovery.

Derivatives of the piperazine class have been extensively studied for their ability to bind to a variety of neurotransmitter and other receptors. These studies are crucial for understanding the potential therapeutic applications and the structure-activity relationships (SAR) that govern receptor affinity and selectivity.

Piperazine-containing compounds have demonstrated significant affinity for sigma (σ) receptors. researchgate.netnih.gov For instance, a series of chiral nonracemic (piperazin-2-yl)methanols showed that an additional phenyl group on the N-4 substituent was favorable for high σ1-receptor affinity. The p-methoxybenzyl substituted piperazine derivative in this series exhibited the highest affinity for the σ1-receptor with a Ki value of 12.4 nM and showed selectivity over σ2, NMDA, and opioid receptors. researchgate.netnih.gov Further studies have shown that replacing a piperidine (B6355638) core with a piperazine core can significantly impact sigma receptor affinity, often due to changes in the protonation state at physiological pH. acs.orgnih.gov

In addition to sigma receptors, piperazine derivatives have been identified as ligands for histamine (B1213489), serotonin (B10506) (5-HT), and opioid receptors. ijrrjournal.com For example, cetirizine, a well-known antihistamine, is a piperazine derivative that acts as a selective H1 histamine receptor antagonist. ijrrjournal.com Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides have been developed that show high affinity (pKi > 8) and over 100-fold selectivity for the 5-HT6 receptor. nih.gov Furthermore, certain diarylmethylpiperazines have been found to have low nanomolar binding affinity for both the mu (µ) and delta (δ) opioid receptors. ijrrjournal.com The versatility of the piperazine scaffold is also evident in its incorporation into ligands for nicotinic acetylcholine (B1216132) receptors and gastrin/cholecystokinin-B receptors. ijrrjournal.comnih.gov

Table 1: Receptor Binding Affinity of Selected Piperazine Derivatives

The piperazine nucleus is a key structural motif in numerous enzyme inhibitors, targeting a range of enzyme families involved in various disease pathologies.

Cholinesterase inhibitors are critical for managing neurodegenerative diseases by preventing the breakdown of the neurotransmitter acetylcholine. Several piperazine derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov A study on various piperazine derivatives reported half-maximal inhibitory concentrations (IC50) ranging from 4.59–6.48 µM for AChE and 4.85–8.35 µM for BChE. nih.gov

Specifically, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides were synthesized and evaluated for their BChE inhibitory activity. hilarispublisher.com The most active compound in this series, N-(4-Ethylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, demonstrated an excellent IC50 value of 0.82 µM, which was comparable to the reference standard, Eserine (IC50 = 0.85 µM). hilarispublisher.com Similarly, benzothiazolone derivatives incorporating a piperazine-like structure have shown potent BChE inhibition, with the most active compound having an IC50 of 1.21 µM. mdpi.com

Table 2: Cholinesterase Inhibition by Piperazine Derivatives

Protein tyrosine kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The piperazine scaffold is present in many tyrosine kinase inhibitors. For example, piperazine-based thiazolidinones have been synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase. nih.gov Several of these compounds displayed potent VEGFR2 inhibition with IC50 values below 0.3 µM, exceeding the potency of the reference compound staurosporine. nih.gov

Furthermore, hybrid molecules combining benzofuran (B130515) and piperazine have yielded potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov Compounds from this series showed IC50 values as low as 40.91 nM against CDK2. nih.gov The piperazine moiety is also a key component in inhibitors targeting other kinases such as Bruton's tyrosine kinase (BTK), Feline sarcoma-related (FER) tyrosine kinase, and Epidermal Growth Factor Receptor (EGFR). acs.orgresearchgate.netresearchgate.net

Table 3: Tyrosine Kinase Inhibition by Piperazine Derivatives

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.govwikipedia.org A series of chiral piperazines carrying a (2-hydroxyethyl) group were investigated as human carbonic anhydrase (hCA) inhibitors. Some of these derivatives showed potent, nanomolar-range inhibition and a preference for the tumor-associated isoform hCA IX. nih.gov

Conversely, other studies have explored piperazine derivatives as CA activators (CAAs). A study of various N-substituted piperazines showed activating properties against cytosolic isoforms hCA I, II, and VII, with activation constants (KA) in the micromolar range, while they were inactive against the membrane-associated hCA IV. nih.gov The most effective activators included 1-(2-piperidinyl)-piperazine for hCA II (KA = 16.2 µM) and 2-benzyl-piperazine for hCA VII (KA = 17.1 µM). nih.gov

Table 4: Interaction of Piperazine Derivatives with Carbonic Anhydrase (CA) Isoforms

Epigenetic regulation through histone methylation is a critical area of drug discovery, particularly in oncology. Lysine and arginine methyltransferases, which catalyze these modifications, have become important therapeutic targets. The piperazine ring is a recurring structural element in inhibitors of these enzymes. nih.gov

For example, several potent inhibitors of histone methyltransferases contain a piperazine moiety. chemicalbook.com A notable example is a compound featuring a 6-(piperazin-1-yl)pyridin-3-yl group, which is a known histone methyltransferase inhibitor. chemicalbook.com Research has also identified compounds that combine inhibitory activity at the histone H3 methyltransferase G9a with antagonism at the histamine H3 receptor. acs.org The quinazoline (B50416) scaffold, often linked to a piperazine ring, has been a fruitful starting point for developing G9a/GLP inhibitors. nih.gov These findings underscore the utility of the piperazine structure in designing molecules that can effectively and selectively modulate the activity of methyl-modifying enzymes.

Cellular Assays

Cellular assays are fundamental in determining the potential therapeutic applications of novel compounds. For derivatives of this compound, these assays have primarily focused on evaluating their cytotoxic effects on cancer cells.

The piperazine scaffold is a common feature in many compounds developed for anticancer research. nih.govnih.gov Derivatives of this compound have been investigated for their ability to inhibit the proliferation of various human cancer cell lines.

Studies on 2-piperazinyl quinoxaline (B1680401) derivatives, which share the piperazine core, have demonstrated significant anti-proliferative activities. For instance, compounds N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-bromo-1-H-indole,2,3-dion-3-metformin and its 5-chloro analog proved to be highly potent against human ovarian and colon-derived tumor cell lines, with IC50 values below 1 μM. nih.gov Similarly, a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and tested against several cancer cell lines. rsc.org One of the most active compounds displayed an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line. rsc.org This compound was found to induce apoptosis and arrest the cell cycle in the sub-G1 and G2/M phases. rsc.org

Other related structures, such as 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, have also been synthesized and evaluated for cytotoxicity against human A-549 lung carcinoma cells. nih.govresearchgate.net Furthermore, research into piperazine-containing pentacyclic systems showed considerable activity against mouse lymphocytic leukemia (L1210). nih.gov The cytotoxic potential of these compounds highlights the importance of the piperazine moiety in designing new anticancer agents. nih.govnih.gov

Table 1: Cytotoxicity of selected Piperazine Derivatives in Cancer Cell Lines

Compound Class Cell Line Activity/IC50 Value Reference
2-Piperazinyl quinoxaline derivatives Human ovarian and colon cancer < 1 μM nih.gov
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative (10ec) BT-474 (Breast) 0.99 ± 0.01 μM rsc.org
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative (10ec) HeLa (Cervical) 2.01 ± 0.10 μM rsc.org
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative (10ec) MCF-7 (Breast) 2.54 ± 0.12 μM rsc.org
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative (10ec) NCI-H460 (Lung) 1.98 ± 0.09 μM rsc.org

Antimicrobial Efficacy Assessments

The rise of drug-resistant pathogens necessitates the continuous search for new antimicrobial agents. Piperazine derivatives have emerged as a promising class of compounds with a wide range of antimicrobial activities. apjhs.com

Derivatives of this compound have demonstrated notable efficacy against a variety of bacterial strains. For example, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) showed higher antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) than related compounds, with minimum inhibitory concentrations (MICs) of 2.5 ± 2.2 μg/mL, 2.5 ± 0.0 μg/mL, and 6.7 ± 2.9 μg/mL, respectively. nih.gov The mechanism for PNT is believed to involve the inhibition of DNA gyrase. nih.gov

In another study, novel 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides were synthesized, with some compounds showing greater potency than the reference drug ampicillin (B1664943) against MRSA, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Specifically, Listeria monocytogenes was found to be the most sensitive bacterium to these derivatives. nih.gov Similarly, a novel pleuromutilin (B8085454) derivative incorporating a nitrophenyl-piperazin-yl moiety exhibited excellent bactericidal activity against MRSA. mdpi.com

Studies on 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives revealed good antibacterial activity against Gram-positive bacteria, including S. epidermidis, S. aureus, Micrococcus luteus, Bacillus cereus, and Bacillus subtilis. researchgate.netcrossref.org Other research has also confirmed the activity of various piperazine derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com

Table 2: Antibacterial Activity of Selected Piperazine Derivatives

Derivative Class Bacterial Strain MIC (μg/mL) Reference
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) S. epidermidis 2.5 ± 2.2 nih.gov
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) S. aureus 2.5 ± 0.0 nih.gov
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) MRSA 6.7 ± 2.9 nih.gov
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides MRSA More potent than ampicillin nih.gov
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides E. coli More potent than ampicillin nih.gov

The antifungal properties of piperazine and benzimidazole (B57391) derivatives have been a subject of interest, as these scaffolds are present in established antifungal drugs like ketoconazole. researchgate.netepa.gov Synthesized derivatives combining these two moieties have been tested for their efficacy. For instance, a series of 1-alkyl/H-2[4-(alkyl/aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives were evaluated against Candida albicans, with some showing activity comparable to ketoconazole. researchgate.netepa.gov Compounds such as 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole demonstrated high efficacy. researchgate.net

Other studies have explored different derivative classes. New 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides showed good antifungal activity, with Trichoderma viride being the most sensitive fungus. nih.gov Benzoic acid derivatives, such as lanceaefolic acid methyl ester, isolated from Piper lanceaefolium, also displayed activity against C. albicans with a minimal inhibitory concentration of 100 microg/mL. nih.gov Furthermore, certain trimethoxyphenyl piperazine derivatives and other related compounds have shown promise against a range of pathogenic fungi including Sclerotonia, Botrytis cinerea Pers, and Rhizoctorua solani. researchgate.netsioc-journal.cn

The search for new antiviral agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. These compounds have shown potential against several viruses.

A notable finding was the identification of an N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile derivative as a potent inhibitor of the Zika virus (ZIKV). nih.gov This compound was found to act on the early entry stage of the ZIKV life cycle, providing a promising lead for further drug development. nih.gov A related class of compounds, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives, were discovered to be effective inhibitors of the Hepatitis C virus (HCV) entry, with some derivatives showing activity at low nanomolar concentrations. nih.gov

Computational studies have also highlighted the potential of piperazine derivatives. A screening study identified N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide as a potential candidate against the Monkeypox virus by targeting its DNA polymerase and A42R proteins. plos.org Additionally, various benzothiazole (B30560) derivatives containing a piperazine moiety have been analyzed for their activity against viruses like HIV. mdpi.com

Malaria remains a significant global health issue, and the development of new antiplasmodial compounds is crucial. Piperazine derivatives have been identified as having potential in this area. A high-throughput screening program identified piperazine sulfonamides that were active against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Further research led to the parallel synthesis of a library of piperazine-tethered thiazole (B1198619) compounds. mdpi.com Screening of these compounds identified several with interesting antimalarial activity, particularly against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.com Benzothiazole derivatives have also been explored for their antiplasmodial properties against P. falciparum. researchgate.net These studies underscore the potential of the piperazine scaffold in the design of novel antimalarial agents.

Anti-inflammatory Activity Investigations

The piperazine nucleus is a core scaffold in many compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory effects. researchgate.netnih.gov Researchers have synthesized and evaluated numerous piperazine derivatives, demonstrating their potential to mitigate inflammatory processes through various mechanisms. These investigations often employ in vivo models like carrageenan-induced paw edema and in vitro assays measuring the inhibition of pro-inflammatory markers.

Several studies have highlighted the anti-inflammatory potential of novel piperazine derivatives. For instance, a series of 1-((4-substituted piperazin-1yl)methyl)-1H-benzo[d]imidazole derivatives were tested for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. researchgate.netscilit.com In this model, inflammation is induced by injecting carrageenan into the paw, and the reduction in edema volume after treatment with the test compound indicates anti-inflammatory effect. researchgate.net Similarly, piperazine derivatives of mefenamic acid were evaluated using a croton oil-induced ear edema test in mice, with some compounds showing activity comparable to aspirin. bas.bg

Further research into flavone-based piperazine derivatives revealed significant inhibitory activity against the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The inhibition of these cytokines is a key mechanism for controlling inflammatory responses. Another study investigated a piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), in a carrageenan-induced pleurisy model. The compound was found to reduce cell migration, myeloperoxidase (MPO) enzyme activity, and the levels of TNF-α and IL-1β in the pleural exudate, indicating a potent anti-inflammatory effect. nih.gov

The table below summarizes the anti-inflammatory activity of various piperazine derivatives from different studies.

Derivative TypeTest ModelKey FindingsReference(s)
1-((4-phenylpiperazin-1yl)methyl)-1H-benzo[d]imidazoleCarrageenan-induced rat paw edemaShowed potent anti-inflammatory activity. researchgate.net, scilit.com
Piperazine derivatives of Mefenamic AcidCroton oil-induced ear oedema in miceExhibited anti-inflammatory effects comparable to aspirin. bas.bg
6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one derivativesTNF-α and IL-6 inhibition assayFound to have promising anti-inflammatory activity (up to 87% TNF-α and 93% IL-6 inhibition at 10 µM). nih.gov
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanoneCarrageenan-induced paw edema and pleurisyReduced edema, cell migration, MPO activity, and levels of TNF-α and IL-1β. nih.gov
Piperazine derivatives with 1,4-Benzodioxan moietypara-Xylene-induced mice ear-swellingMost compounds showed significant anti-inflammatory activities. nih.gov

These findings collectively suggest that the piperazine moiety is a valuable pharmacophore for developing new anti-inflammatory agents. The anti-inflammatory profile of this compound itself has not been extensively reported, but its structure, containing the piperazine ring, indicates a potential for such activity.

Local Anesthetic Property Assessments of Related Benzoate (B1203000) Compounds

Local anesthetics are drugs that block nerve impulse conduction in a specific area of the body without causing loss of consciousness. youtube.com The chemical structure of most ester-type local anesthetics consists of three parts: a lipophilic aromatic ring (often a benzoate derivative), an intermediate ester or amide linkage, and a hydrophilic (ionizable) amine group. rsc.orgnih.gov The discovery of procaine, which features a p-aminobenzoate structure, was a milestone that spurred the development of numerous local anesthetics based on this scaffold. nih.govrsc.org

The benzoate moiety is a critical structural component for local anesthetic activity. nih.gov Structure-activity relationship (SAR) studies have shown that substituents on the aromatic ring can significantly influence the drug's efficacy. Electron-donating groups, such as amino or alkoxy groups, in the ortho or para positions of the aryl ring tend to enhance anesthetic activity by increasing the electron density of the carbonyl oxygen. youtube.com

Recent research has focused on designing novel benzoate compounds with improved properties, such as rapid onset, long duration, and low toxicity. rsc.orgrsc.org In one study, a series of new benzoate compounds were designed and synthesized by integrating the structures of tetracaine (B1683103) and pramocaine. rsc.org These compounds were then evaluated in surface anesthesia, infiltration anesthesia, and block anesthesia tests. rsc.orgrsc.org The results showed that several of the newly designed benzoate derivatives exhibited good local anesthetic effects. rsc.org Studies on other related structures, such as 1-alkoxyalkyl-4-hydroxypiperidine derivatives, have also confirmed that benzoates are among the most potent local anesthetics in their class. researchgate.net

The table below presents data on the local anesthetic activity of newly synthesized benzoate compounds from a representative study.

CompoundSurface Anesthesia (Cornea)Infiltration AnesthesiaAnesthetic BlockReference(s)
4d +++++++++ rsc.org
4g +++++++++ rsc.org
4j +++++++++ rsc.org
4k +++++++++ rsc.org
Tetracaine +++++++++ rsc.org
Lidocaine ++++++++ rsc.org
(Activity is often graded qualitatively, e.g., - for no effect, + for weak, ++ for moderate, +++ for strong)

This compound contains the essential structural features of a benzoate-type local anesthetic: a benzoate group (the lipophilic part and ester link) and a piperazine moiety (the hydrophilic amine part). Based on the established SAR of this class of compounds, it is plausible that it would exhibit local anesthetic properties.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Determinants for Biological Efficacy

Understanding how specific structural modifications influence the biological activity of Methyl 2-(piperazin-1-YL)benzoate analogs is the cornerstone of medicinal chemistry efforts in this area. SAR studies have focused on systematically altering the piperazine (B1678402) heterocycle, the benzoate (B1203000) moiety, and the nature of their connection.

The piperazine ring is a common motif in pharmacologically active compounds, often serving as a versatile scaffold that can be modified to fine-tune activity. nih.gov Its two nitrogen atoms allow for substitutions that can significantly alter a molecule's interaction with biological targets and its pharmacokinetic properties. nih.gov

Research into various classes of molecules incorporating a substituted piperazine ring has revealed distinct patterns. For instance, in a series of arylamide derivatives designed as tubulin polymerization inhibitors, the nature of the substituent on the piperazine ring was a major determinant of antiproliferative activity. researchgate.net Compounds featuring an arylpiperazine group generally displayed potent activity, with the introduction of a 4-chlorophenyl group (as in compound 16f ) yielding the highest potency against several cancer cell lines. researchgate.net Conversely, replacing the aryl group with smaller alkyl substituents, such as a methyl group, typically led to a decrease in activity. researchgate.net

Similarly, in the development of certain anticancer agents derived from ursolic acid, SAR studies highlighted that 4-fluorobenzyl and piperazine moieties were crucial functional groups for efficacy. nih.gov For glycyrrhetic acid derivatives, a phenylpiperazine skeleton was found to play a significant role in their antiproliferative effects in vitro. nih.gov The presence of a halogen on a phenyl ring attached to the piperazine has also been shown to be essential for the inhibitory effects of certain compounds on equilibrative nucleoside transporters (ENTs). nih.gov

Table 1: Influence of Piperazine N-Substituent on Biological Activity

Parent ScaffoldPiperazine N-SubstituentBiological Target/AssayKey FindingReference Compound
Arylamide4-ChlorophenylAntiproliferative (SMMC-7721 cells)High potency (IC50 = 0.088 µM), more potent than alkyl-substituted analogs. researchgate.net16f
ArylamideMethylAntiproliferative (SMMC-7721 cells)Reduced potency (IC50 = 1.58 µM) compared to aryl-substituted analogs. researchgate.net16l
Ursolic Acid Derivative4-FluorobenzylAnticancer ActivityIdentified as a crucial functional group for activity. nih.govNot specified
FPMINT Analog2-FluorophenylENT1/ENT2 InhibitionHalogen substitution on the phenyl ring was essential for inhibitory effects. nih.govFPMINT

Modifications to the benzoate portion of the scaffold, including substitution on the aromatic ring and alteration of the methyl ester, have a profound impact on biological activity. These changes can affect the molecule's electronic properties, steric profile, and ability to form key interactions with a target protein.

In a study of benzoylpiperazine amides designed as tyrosinase inhibitors, substituents on the benzoate ring were critical for potency. The ester functional group of the parent compound was replaced with an amide. Analogs with hydroxyl groups at the 3 and 4 positions of the benzoyl ring, as seen in (4-Benzylpiperazin-1-yl)-(3,4-dihydroxyphenyl)methanone , showed notable activity. nih.gov This suggests that hydrogen bond donating groups can form important interactions within the enzyme's active site. nih.gov

Furthermore, SAR studies on 2-benzoylbenzofuran derivatives, where the benzoate is part of a larger fused ring system, revealed that electron-donating substituents on the phenyl ring of the benzoyl group contributed to more potent anticancer activities. nih.gov This highlights the importance of the electronic nature of the substituents on this part of the molecule. The core scaffold itself can also be modified; for example, replacing the benzoyl group with a cinnamoyl group, which extends the conjugated system, resulted in different binding modes and generally lower potency in tyrosinase inhibitors, indicating that the rigid, compact nature of the benzoyl ring was preferred. nih.gov

Table 2: Effect of Benzoate Moiety Modifications on Biological Activity

Scaffold TypeModificationExample Substituent/ChangeBiological ActivityKey Finding
Benzoylpiperazine AmideRing Substitution3,4-dihydroxyTyrosinase InhibitionHydroxyl groups can provide key interactions in the active site. nih.gov
Benzoylpiperazine AmideRing Substitution4-chloroTyrosinase InhibitionDemonstrates that electron-withdrawing groups are tolerated and can influence potency. nih.gov
2-BenzoylbenzofuranRing SubstitutionElectron-donating groupsAnticancer ActivityElectron-donating groups on the benzoyl phenyl ring enhanced potency. nih.gov
Piperazine AmideCore Scaffold ChangeBenzoyl to CinnamoylTyrosinase InhibitionThe extended cinnamoyl structure led to lower potency, indicating the benzoyl core was optimal. nih.gov

In many biologically active molecules, the piperazine-benzoate scaffold does not act in isolation but serves as a component of a larger structure, often functioning as a linker connecting two distinct pharmacophores. This is particularly evident in the design of Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target protein-binding ligand to an E3 ligase-binding ligand. nih.gov

The length, composition, and rigidity of such a linker are pivotal for biological efficacy. nih.gov These properties dictate the distance and relative orientation between the two binding moieties, which is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov An improperly sized linker can fail to bring the two proteins into sufficient proximity for ubiquitin transfer to occur. The insertion of a piperazine ring into the linker is a common strategy to increase rigidity and improve aqueous solubility upon protonation. nih.gov

Furthermore, the chemical groups immediately adjacent to the piperazine ring can significantly affect its physicochemical properties, such as its basicity (pKa). Slight modifications in the linker near the piperazine can alter its protonation state at physiological pH, which in turn affects solubility, cell permeability, and potential off-target interactions. nih.gov

Rational Design Principles for Optimized this compound Derivatives

Building upon SAR data, rational design principles are employed to guide the synthesis of new derivatives with improved properties. These strategies can be broadly categorized as ligand-based, where knowledge of other active molecules is used, and structure-based, which relies on information about the biological target itself.

When the three-dimensional structure of a biological target is unknown, medicinal chemists can rely on ligand-based drug design. This approach uses the structures of known active compounds (ligands) to develop a hypothesis or model for the key features required for activity.

One powerful ligand-based technique is scaffold hopping , where the core structure of a known inhibitor is replaced with a novel scaffold, like a piperazine derivative, while preserving the key pharmacophoric features responsible for binding. For example, a series of methylpiperazinyl derivatives were successfully developed as novel PRMT5 inhibitors by starting from the scaffold of a known inhibitor, EPZ015666, and using virtual screening followed by rational design to identify new, effective core structures. nih.gov This approach can lead to the discovery of compounds with novel intellectual property, improved properties, and potentially different side-effect profiles. nih.gov

Other ligand-based methods include the development of pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, and Quantitative Structure-Activity Relationship (QSAR) studies, which statistically correlate variations in physicochemical properties of molecules with their biological activities.

When the 3D structure of a target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design becomes a powerful tool for optimization. This approach involves using computational tools like molecular docking to predict how a designed molecule will bind to the target's active site.

By visualizing the binding pocket, chemists can rationally design modifications to the this compound scaffold to improve its fit and interactions. For example, a substituent can be added to form a new hydrogen bond with a specific amino acid residue, or a lipophilic group can be positioned to interact favorably with a hydrophobic pocket in the protein. nih.gov This was demonstrated in the discovery of 2-piperazinyl-benzothiazole derivatives as PPARδ agonists, which was achieved using docking-based virtual screening techniques to identify initial hits. Subsequent optimization focused on improving hydrophobic interactions within the binding site to enhance efficacy and selectivity. Similarly, the structure-based design of benzimidazole (B57391) derivatives as Pin1 inhibitors allowed for the targeted synthesis of compounds with improved potency. This iterative process of design, synthesis, and testing, guided by structural insights, can significantly accelerate the development of potent and selective drug candidates.

Conformational Analysis and its Implications for Molecular Recognition and Activity

The three-dimensional arrangement of a molecule, or its conformation, is pivotal in determining its interaction with biological targets. For this compound, a comprehensive understanding of its conformational preferences is essential for elucidating its molecular recognition profile and subsequent biological activity. While specific experimental conformational analysis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous N-arylpiperazine structures.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C(aryl)-N(piperazine) bond and the inherent flexibility of the piperazine ring. The piperazine moiety typically adopts a chair conformation, which is its lowest energy state, to minimize steric strain. In this conformation, substituents on the ring can be oriented in either axial or equatorial positions.

Studies on related 2-substituted piperazines have shown a preference for the axial conformation of the substituent. nih.gov This preference can be stabilized by factors such as intramolecular hydrogen bonding, which can have a profound impact on the molecule's interaction with a receptor. nih.gov Molecular modeling and in silico conformational analysis of various arylpiperazine derivatives have demonstrated that the piperazine ring consistently adopts a chair conformation. mdpi.com

Furthermore, the orientation of the methyl benzoate moiety will define its potential interactions with specific subpockets of a receptor. The steric and electronic properties of this group, as positioned by the molecule's conformation, will modulate binding affinity and selectivity. For example, quantitative structure-activity relationship (QSAR) studies on a series of hydantoin-phenylpiperazine derivatives revealed that steric and electrostatic factors, which are conformation-dependent, are critical for modulating binding to 5-HT1A and α1 receptors. nih.govacs.org It was noted that substitution at the ortho position with a group having a negative potential was favorable for affinity at both receptors. nih.govacs.org

The following table summarizes key conformational features observed in related N-arylpiperazine structures and their likely implications for this compound.

Conformational FeatureGeneral Observation in N-ArylpiperazinesImplication for this compound's Molecular Recognition and Activity
Piperazine Ring Conformation Predominantly adopts a low-energy chair conformation.The chair conformation will define the spatial relationship between the aryl substituent and the distal nitrogen atom, influencing how the molecule spans a binding site.
Aryl Ring Orientation The dihedral angle between the aryl and piperazine rings is influenced by ortho-substituents to minimize steric strain. semanticscholar.orgThe ortho-methyl benzoate group likely forces a non-planar arrangement, affecting the overall molecular shape and complementarity to a receptor surface.
Substituent Position Axial conformation of substituents can be preferred and stabilized by intramolecular interactions. nih.govAn axial-like orientation of the N-aryl group could present the methyl benzoate moiety in a specific vector for interaction with a distinct region of the binding pocket.
Nitrogen Atom Accessibility The protonatable nitrogen of the piperazine ring is a key interaction point, often forming a salt bridge with the receptor. mdpi.comrsc.orgThe overall conformation must allow for the optimal positioning of this nitrogen atom to engage with critical residues like aspartate in the binding site of target proteins.

Computational Chemistry and in Silico Approaches in Methyl 2 Piperazin 1 Yl Benzoate Research

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org In the context of Methyl 2-(piperazin-1-YL)benzoate, molecular docking simulations are instrumental in understanding how it and its derivatives might interact with specific biological targets.

Research on various piperazine (B1678402) derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets and elucidating binding modes. For instance, in the pursuit of novel inhibitors for enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease, docking studies have been performed on piperazine derivatives. These studies have successfully predicted the binding of these compounds to both the catalytic and peripheral anionic sites of human AChE (huAChE). nih.govresearchgate.net Similarly, docking studies on piperazine-substituted naphthoquinone derivatives have identified potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy, with docking scores indicating strong binding affinities. nih.govacs.org For example, certain derivatives have shown docking scores as favorable as -7.41 kcal/mol. acs.org

In a hypothetical docking study of this compound against a target protein, the process would involve preparing the 3D structure of the compound and the protein. The docking software would then explore various possible binding poses of the ligand within the protein's active site, calculating a score for each pose based on factors like electrostatic and van der Waals interactions. The results would reveal the most likely binding orientation and the key amino acid residues involved in the interaction, providing insights that can guide the synthesis of more potent derivatives. nih.gov

Table 1: Example Molecular Docking Data for Piperazine Derivatives

DerivativeTarget ProteinDocking Score (kcal/mol)Interacting Residues (Example)
1-(1,4-benzodioxane-2-carbonyl) piperazine (K)huAChE (Catalytic Site)Not SpecifiedHydrogen bonds and hydrophobic interactions nih.govresearchgate.net
4-(4-chloro)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine (S3)huAChE (Peripheral Anionic Site)Not SpecifiedHydrogen bonds and hydrophobic interactions nih.govresearchgate.net
Piperazine-substituted naphthoquinone (Compound 9)PARP-1-7.41Not Specified acs.org
Piperazine-substituted naphthoquinone (Compound 5)PARP-1-7.17Not Specified acs.org
Quinoxaline (B1680401) Derivative (IVd)EGFR-12.03Not Specified nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-target complex over time. researchgate.net This technique provides a more realistic representation of the biological environment and can confirm the stability of the interactions predicted by docking. researchgate.net

For piperazine-containing compounds, MD simulations have been crucial in validating their binding modes and assessing the stability of the resulting complexes. nih.gov In a study of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, 100-nanosecond MD simulations were performed on the top-ranked docked complexes. nih.gov The stability of these complexes was evaluated by calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms over the course of the simulation. Stable RMSD values for the protein-ligand complex indicate that the ligand remains securely bound in the active site. nih.gov

For example, the RMSD values for the complexes of certain piperazine derivatives with their target remained consistently low, indicating substantial stability throughout the simulation. nih.gov The analysis of RMSF can further pinpoint which residues of the protein are most flexible and which are stabilized upon ligand binding. researchgate.net Applying this to this compound, an MD simulation would provide insights into the durability of its interaction with a potential target, helping to differentiate between transient and stable binding.

Table 2: Example Data from Molecular Dynamics Simulations of Piperazine Derivatives

CompoundTargetSimulation Length (ns)Average Protein RMSD (nm)Key Finding
SA2CAIX100~0.81Stable ligand-protein complex nih.gov
SA7CAIX100~0.81Stable ligand-protein complex with minor perturbations nih.gov
UM167eIF4A1Not SpecifiedNot SpecifiedSustained interactions and domain closure nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For a series of compounds like derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric, or hydrophobic in nature. mdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates these descriptors with the observed activity. mdpi.comscispace.com

Studies on piperazine derivatives have successfully employed QSAR to model their activity as mTORC1 inhibitors and antidepressants. nih.govmdpi.com For instance, a QSAR model for piperazine derivatives as mTORC1 inhibitors revealed that descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) were significantly correlated with their inhibitory activity. mdpi.com Such models, once validated, can be used to predict the biological activity of novel piperazine-containing compounds before they are synthesized, saving time and resources. nih.gov

Table 3: Example Descriptors Used in QSAR Models for Piperazine Derivatives

QSAR StudyTherapeutic AreaKey Molecular DescriptorsStatistical Significance (R²)
Piperazine Derivatives mdpi.commTORC1 InhibitorsELUMO, Molar Refractivity, Log S, PSA0.74 (MLR)
Aryl Alkanol Piperazine Derivatives nih.govAntidepressants (5-HT reuptake)Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3>0.924
Piperazine and Keto Piperazine Derivatives scispace.comRenin InhibitorsNot specified0.846

Virtual Screening and Lead Optimization Strategies in Drug Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govbiorxiv.org The piperazine scaffold is a common feature in many compound libraries and has been identified as a frequent "hit" in biological screens. nih.gov

In the context of this compound, a virtual screening campaign could be initiated to find derivatives with improved activity or to discover entirely new piperazine-containing compounds with a desired biological profile. This process can be ligand-based, searching for molecules with similar shapes and chemical features to a known active compound, or structure-based, docking a library of compounds into the active site of a target protein. nih.gov

A hierarchical virtual screening approach, combining shape-based screening, molecular docking, and free energy calculations, successfully identified a novel piperazine-based juvenile hormone agonist from a database of 5 million compounds. nih.gov This demonstrates the power of virtual screening to explore vast chemical spaces and identify promising lead candidates. Once a "hit" is identified, further computational analysis, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can be performed to optimize its drug-like properties. nih.govyoutube.com For example, in silico ADME analysis of piperazine derivatives has been used to predict their oral bioavailability and blood-brain barrier permeability. nih.govnih.gov

Pharmacological Mechanisms of Action of Methyl 2 Piperazin 1 Yl Benzoate and Its Derivatives

Investigations into Cellular and Molecular Targets

There is no available research that identifies the specific cellular or molecular targets of Methyl 2-(piperazin-1-YL)benzoate. Studies that would typically involve techniques such as affinity chromatography, radioligand binding assays, or genetic screening to pinpoint protein interactions have not been reported for this compound.

Elucidation of Intracellular Signaling Pathway Modulation

Information regarding the modulation of any intracellular signaling pathways by this compound is not present in the current body of scientific literature. Research that would clarify its effects on key signaling cascades, such as those involving G-protein coupled receptors, receptor tyrosine kinases, or nuclear receptors, has not been conducted or published.

Mechanistic Insights Derived from Enzyme and Receptor Interaction Profiling

A detailed profile of the enzymatic and receptor interactions of this compound is not available. While many piperazine (B1678402) derivatives are known to interact with a wide range of biological targets, including but not limited to serotonin (B10506), dopamine (B1211576), and histamine (B1213489) receptors, as well as various enzymes, no such specific interaction data has been published for this compound. Consequently, data tables illustrating binding affinities (Kᵢ), inhibition constants (IC₅₀), or activation constants (EC₅₀) cannot be generated.

Future Directions and Therapeutic Potential of Methyl 2 Piperazin 1 Yl Benzoate

Emerging Research Areas and Unexplored Therapeutic Applications

While direct research into the therapeutic applications of Methyl 2-(piperazin-1-yl)benzoate is not extensively documented, the known activities of structurally related piperazine (B1678402) derivatives highlight several promising and unexplored areas for this compound. The piperazine scaffold is a key component in drugs targeting the central nervous system, cancer, and infectious diseases. nih.govresearchgate.netnih.gov

Neuropharmacology: Piperazine derivatives are well-established as active agents in the central nervous system (CNS), with applications as antipsychotics, antidepressants, and anxiolytics. nih.gov This activity often stems from their interaction with neurotransmitter receptors. ijrrjournal.com For instance, certain arylpiperazine derivatives show a strong affinity for alpha1-adrenergic receptors, which are significant targets for treating various neurological and cardiovascular conditions. nih.gov Research has also pointed to similar compounds acting as antagonists at muscarinic receptors, which are implicated in a variety of neurological disorders. The structure of this compound provides a template to develop new ligands for these and other CNS receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, potentially leading to novel treatments for depression, anxiety, and neurodegenerative diseases. researchgate.netnih.gov

Oncology: The fight against cancer is an area where piperazine derivatives have shown significant potential. Many kinase inhibitors, a cornerstone of modern targeted cancer therapy, incorporate a piperazine ring. nih.gov Studies on related compounds have demonstrated potent inhibitory activity against key cancer-related enzymes like cyclin-dependent kinase 2 (CDK2) and MEK1. nih.govnih.gov For example, benzofuran (B130515) derivatives linked to a piperazine moiety have shown potent CDK2 inhibitory activity, while other complex piperazine derivatives act as MEK inhibitors, inducing apoptosis in cancer cells. nih.govnih.gov Furthermore, some phenylpiperazine derivatives have been investigated as topoisomerase IIα inhibitors, another critical target in cancer chemotherapy. mdpi.com These findings suggest that this compound could serve as a foundational structure for developing new anticancer agents that inhibit cell proliferation and survival pathways.

Infectious Diseases: The utility of the piperazine scaffold extends to infectious diseases. The core structure has been identified as a promising starting point for developing new anti-schistosomal agents, which are needed to combat the parasitic disease schistosomiasis. wellcomeopenresearch.org Additionally, the piperazine ring is a component of various antibacterial and antifungal agents. researchgate.netresearchgate.net This suggests that libraries of compounds derived from this compound could be screened for activity against a wide range of pathogens, potentially yielding new antibiotics or antiparasitic drugs.

Potential Applications in Drug Discovery and Development Pipelines

This compound is an ideal candidate for inclusion in drug discovery and development pipelines due to its synthetic tractability and its status as a "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple biological targets, often with high affinity. ijrrjournal.com

Scaffold for Combinatorial Chemistry: The compound serves as an excellent building block for creating large libraries of diverse molecules. mdpi.com The secondary amine on the piperazine ring is readily functionalized through techniques like N-alkylation or reductive amination, allowing for the systematic introduction of various chemical groups. mdpi.com This enables medicinal chemists to fine-tune the molecule's properties to optimize its interaction with a specific biological target and improve its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.comunisi.it

Computational and In Silico Screening: In modern drug discovery, computational methods are used to predict how a molecule will interact with a biological target and to evaluate its drug-like properties before it is ever synthesized. plos.org this compound and its virtual derivatives can be subjected to in silico screening, including molecular docking simulations against validated protein targets. nih.govwellcomeopenresearch.org This approach saves time and resources by prioritizing the synthesis of compounds with the highest predicted activity and most favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. plos.org

The table below summarizes the biological targets of various piperazine derivatives, illustrating the potential pathways that could be modulated by novel compounds derived from this compound.

Therapeutic Area Biological Target Class Specific Target Examples Potential Indication
Neuropharmacology G-Protein Coupled ReceptorsAlpha1-Adrenergic Receptors nih.gov, Serotonin Receptors ijrrjournal.comnih.gov, Dopamine D2 Receptors nih.gov, Muscarinic Receptors Depression, Anxiety, Schizophrenia, Hypertension nih.govnih.gov
Oncology Protein KinasesCyclin-Dependent Kinase 2 (CDK2) nih.gov, MEK1 nih.gov, Epidermal Growth Factor Receptor (EGFR) jneonatalsurg.comVarious Cancers (e.g., Pancreatic, Breast, Lung) nih.govnih.gov
TopoisomerasesTopoisomerase IIα mdpi.comBreast Cancer mdpi.com
Infectious Diseases EnzymesHistone Methyltransferase (SmMLL-1) wellcomeopenresearch.orgSchistosomiasis wellcomeopenresearch.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(piperazin-1-yl)benzoate, and how can reaction conditions be optimized for higher yields?

  • This compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives can react with methyl benzoate precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ to facilitate deprotonation. Optimization involves controlling stoichiometry (e.g., excess piperazine), temperature (80–120°C), and reaction time (12–24 hours) to minimize by-products like N-alkylated derivatives . Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical techniques include:

  • HPLC/GC-MS : To assess purity (>95% threshold) and detect residual solvents .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., absence of N-alkylation by-products). Key signals include the piperazine NH protons (δ 1.5–2.5 ppm) and methyl ester groups (δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolves bond angles (e.g., C–N–C angles ~109.5° for piperazine) and confirms molecular packing .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in derivatives of this compound across different assays?

  • Contradictions may arise from:

  • Solubility differences : Use DMSO/water mixtures or surfactants to standardize compound dispersion .
  • Metabolic instability : Evaluate stability in liver microsomes or via LC-MS metabolite profiling .
  • Receptor selectivity : Perform competitive binding assays (e.g., adenosine A2A receptor studies) to rule off-target effects .
    • Example: Piperazine-substituted benzoates in adenosine receptor assays showed variable cAMP modulation due to stereoelectronic effects of substituents .

Q. How do steric and electronic effects of substituents on the piperazine ring influence molecular conformation and bioactivity?

  • Steric effects : Bulky groups (e.g., phenyl) restrict piperazine ring flexibility, altering binding pocket interactions. X-ray data show torsional angles (e.g., C–N–C–C) deviating by up to 15° in substituted analogs .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) reduce basicity of the piperazine nitrogen, affecting protonation and hydrogen-bonding capacity. Computational modeling (DFT) can predict pKa shifts and binding affinities .

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they mitigated?

  • Disorder in piperazine rings : Common in flexible analogs. Mitigation includes cryocrystallography (100 K) to stabilize conformers and high-resolution data collection (≤1.0 Å) .
  • Polymorphism : Screen multiple solvents (e.g., methanol, acetonitrile) to isolate stable polymorphs. For example, a hydrate form of a related piperazinium salt showed distinct hydrogen-bonding networks vs. anhydrous forms .

Methodological Challenges

Q. How can reaction intermediates be trapped and characterized during the synthesis of this compound analogs?

  • In situ monitoring : Use FTIR or Raman spectroscopy to detect transient species (e.g., enolates or carbocations).
  • Quenching studies : Halt reactions at intervals (e.g., 30-minute intervals) and isolate intermediates via flash chromatography. For example, a thiourea intermediate was identified in a dithiabiuret-substituted dibenzo oxazepine synthesis .

Q. What computational tools are effective in predicting the pharmacokinetic properties of this compound derivatives?

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30), blood-brain barrier permeability (e.g., logBB <0.3), and CYP450 inhibition risks .
  • Molecular dynamics (MD) simulations : Model membrane permeation (e.g., POPC bilayers) to assess passive diffusion rates .

Data Interpretation and Reproducibility

Q. How should researchers reconcile discrepancies in reported bioactivity between in vitro and in vivo studies for this compound class?

  • Dose-response calibration : Ensure in vivo dosing accounts for plasma protein binding and clearance rates.
  • Metabolite interference : Compare parent compound vs. metabolite activity using hepatic S9 fractions .
  • Example: A benzoate-piperazine analog showed potent in vitro kinase inhibition but poor in vivo efficacy due to rapid glucuronidation .

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